Bitolterol - 30392-40-6

Bitolterol

Catalog Number: EVT-262755
CAS Number: 30392-40-6
Molecular Formula: C28H31NO5
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bitolterol is the di-4-toluate ester of (+-)-N-tert-butylnoradrenaline (colterol). A pro-drug for colterol, a beta2-adrenergic receptor agonist, bitolterol is used as its methanesulfonate salt for relief of bronchospasm in conditions such as asthma, chronic bronchitis and emphysema. It has a role as a bronchodilator agent, an anti-asthmatic drug, a beta-adrenergic agonist and a prodrug. It is a member of ethanolamines, a carboxylic ester, a diester, a secondary amino compound and a secondary alcohol.
Bitolterol mesylate was used to treat bronchospasms in asthma and COPD. It is a beta-2-adrenergic receptor agonist. Bitolterol was withdrawn from the market by Elan Pharmaceuticals in 2001.
Bitolterol is a diester sympathomimetic amine with bronchodilator activity. As an ester prodrug, bitolterol is hydrolyzed by esterases to its active metabolite colterol (N-t-butylarterenol). Colterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle. This increases air flow and prevents bronchospasms and may eventually lead to an improvement of airway function.
Source and Classification

Bitolterol is derived from the chemical modification of naturally occurring compounds and belongs to the class of adrenergic agonists, specifically targeting beta-2 adrenergic receptors. The compound's development aimed to enhance selectivity and reduce side effects compared to non-selective adrenergic agents .

Synthesis Analysis

The synthesis of Bitolterol involves a two-step reaction process:

  1. Formation of Intermediate Compound: The first step includes the reaction of 2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone with 4-methylbenzoyl chloride. This reaction yields an intermediate compound that contains both the aromatic and aliphatic components necessary for further modification.
  2. Reduction: The second step involves the reduction of this intermediate compound to produce Bitolterol. This step is crucial as it converts functional groups into their active forms, ultimately yielding the desired beta-2 adrenergic agonist .

Technical Parameters

  • The reactions typically require controlled temperatures and specific pH levels to optimize yield and purity.
  • Purification techniques such as recrystallization or chromatography may be employed to isolate Bitolterol from by-products.
Molecular Structure Analysis

Bitolterol has a complex molecular structure characterized by a molecular formula of C28H31NO5C_{28}H_{31}NO_{5} and a molecular weight of approximately 461.5 g/mol. The structure features:

  • Chiral Center: There is one chiral center in the molecule, contributing to its stereochemical properties.
  • Functional Groups: The presence of hydroxyl (-OH) groups, a tert-butylamino group, and ester linkages play critical roles in its biological activity.
  • Aromatic Rings: The molecule contains multiple aromatic rings which contribute to its interactions with biological targets.

The three-dimensional structure can be visualized using molecular modeling software, allowing for insights into potential binding sites on beta-adrenergic receptors .

Chemical Reactions Analysis

Bitolterol primarily participates in reactions typical of beta-adrenergic agonists:

  • Agonistic Activity: Bitolterol mimics endogenous catecholamines (like adrenaline) by binding to beta-2 adrenergic receptors, leading to smooth muscle relaxation.
  • Metabolism: As a prodrug, Bitolterol undergoes metabolic conversion in the liver before exerting its pharmacological effects. This metabolism is crucial for its activation and involves enzymatic pathways that modify its structure .

Relevant Technical Details

  • The compound's stability can be affected by environmental factors such as pH and temperature during storage.
  • Understanding its metabolic pathway is essential for predicting interactions with other drugs.
Mechanism of Action

Bitolterol acts primarily as an agonist at beta-2 adrenergic receptors located on airway smooth muscle cells. Upon binding:

  1. Receptor Activation: The binding activates adenylate cyclase via G-proteins, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.
  2. Smooth Muscle Relaxation: Elevated cAMP causes relaxation of smooth muscle fibers surrounding bronchial passages, resulting in bronchodilation.
  3. Increased Airflow: This mechanism effectively widens the airways, improving airflow and alleviating symptoms associated with bronchospasm .
Physical and Chemical Properties Analysis

Bitolterol exhibits several notable physical and chemical properties:

PropertyValue
Molecular Weight461.5 g/mol
Physical AppearanceOff-white solid
Flash Point341.2 °C
Water Solubility0.00048 mg/mL
Octanol/Water Partition Coefficient5.8
Chiral Centers1

These properties influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) .

Applications

Bitolterol was primarily utilized in clinical settings for:

  • Treatment of Asthma: It provided relief from acute bronchospasm during asthma attacks.
  • Management of Chronic Obstructive Pulmonary Disease: It helped improve lung function in patients with COPD.

Despite its withdrawal from the market, research continues into its potential applications in other therapeutic areas due to its unique mechanism as a beta-2 agonist . Additionally, there are ongoing studies exploring its role in novel therapeutic contexts such as viral infections .

Prodrug Design & Activation Mechanisms of Bitolterol

Bitolterol mesylate represents a sophisticated application of prodrug technology in pulmonary medicine. This agent is chemically designated as the 3,4-di-p-toluate ester of N-tert-butylarterenol (colterol), engineered to overcome significant pharmacological limitations inherent to catecholamine-based bronchodilators. As an inactive precursor, bitolterol relies on biotransformation within the pulmonary microenvironment to liberate its active metabolite, colterol—a potent β~2~-adrenergic receptor agonist. This design exploits unique biochemical attributes of lung tissue to achieve targeted bronchodilation while circumventing systemic metabolic vulnerabilities that traditionally compromised catecholamine therapeutics [1] [2].

Enzymatic Hydrolysis Pathways in Pulmonary Tissue

The activation cascade of bitolterol initiates upon aerosol deposition in the bronchial tree, where pulmonary-selective esterases catalyze the sequential hydrolysis of its twin ester bonds. This enzymatic processing occurs predominantly within airway tissues rather than systemically, leveraging the rich concentration of esterases in pulmonary parenchyma. The hydrolysis proceeds via regioselective cleavage, first at the 3-position ester linkage followed by the 4-position, ultimately yielding colterol as the pharmacologically active species [2].

This spatial confinement of activation confers critical therapeutic advantages:

  • Metabolic Protection: The di-ester structure shields colterol's catechol moiety from first-pass intestinal sulfatase degradation and hepatic catechol-O-methyltransferase (COMT)-mediated deactivation that rapidly inactivates conventional catecholamines like isoproterenol [2] [4].
  • Targeted Delivery: Hydrolysis occurs preferentially in lung tissue due to higher esterase concentrations compared to systemic circulation, minimizing peripheral β~1~-mediated cardiac effects [1] [5].
  • Chemical Stability: The electron-withdrawing p-toluoyl groups enhance molecular stability against oxidation, extending shelf-life and ensuring reliable drug delivery [8].

Table 1: Enzymatic Pathways in Bitolterol Activation

Enzyme SystemTissue LocalizationFunction in ActivationProtective Role
CarboxylesterasesPulmonary ParenchymaSequential ester hydrolysis to colterolEnables lung-specific activation
SulfatasesIntestinal MucosaInactive against di-ester structurePrevents pre-systemic degradation
Catechol-O-methyltransferase (COMT)Liver/SystemicUnable to methylate protected catecholMaintains molecular integrity during absorption
Monoamine Oxidases (MAO)MitochondrialLimited access to shielded amineReduces metabolic clearance

Esterase-Mediated Conversion to Colterol: Kinetics & Selectivity

The transformation kinetics of bitolterol to colterol demonstrate remarkable tissue selectivity. In vitro studies reveal pulmonary esterases hydrolyze bitolterol at rates 3-5 times faster than hepatic enzymes, establishing a pharmacologically favorable activation gradient within the target organ. This differential hydrolysis profile produces a sustained reservoir of active colterol directly at the site of action—bronchial smooth muscle [2] [5].

Key kinetic parameters governing therapeutic efficacy include:

  • Onset Dynamics: Initial hydrolysis occurs within minutes of inhalation, aligning with bitolterol's rapid onset (5-10 minutes) observed in clinical studies [5].
  • Duration Modulation: The sequential de-esterification process creates a natural sustained-release mechanism, with complete conversion spanning several hours. This kinetic profile underlies bitolterol's prolonged bronchodilation (up to 8 hours) compared to non-prodrug catecholamines [1] [2].
  • Species Specificity: Human lung esterases exhibit 40% greater hydrolytic efficiency toward bitolterol than rodent enzymes, highlighting the importance of human tissue models in preclinical evaluation [5].

Table 2: Hydrolysis Kinetics of Bitolterol Across Tissues

Tissue SourceHydrolysis Rate (nmol/min/mg protein)Time to 50% Conversion (min)Colterol Yield (%)
Human Lung Parenchyma18.7 ± 2.322 ± 492 ± 3
Human Liver Microsomes5.9 ± 1.168 ± 785 ± 4
Serum Esterases1.2 ± 0.3>18045 ± 8
Intestinal Mucosa3.4 ± 0.9125 ± 1578 ± 6

Prodrug Optimization Strategies for Targeted Bronchodilation

Bitolterol exemplifies rational prodrug optimization through strategic molecular engineering. The di-ester design incorporates p-toluoyl groups specifically to balance lipophilicity requirements for membrane penetration with hydrolytic susceptibility in the target tissue [5] [8]. This optimization addresses multiple pharmacological challenges simultaneously:

  • Lipophilicity Enhancement: The esterification increases bitolterol's experimental logP to 4.81 (Table 3), significantly higher than colterol's calculated logP of 0.87. This elevated lipophilicity facilitates rapid absorption across pulmonary membranes while reducing aqueous solubility, prolonging residence time in lung tissue [6] [8].
  • Molecular Stability: The electron-donating methyl groups on the aromatic rings provide steric protection against nucleophilic and oxidative degradation, addressing the inherent instability of catechol-containing drugs during storage and aerosolization [2].
  • Controlled Activation: Unlike conventional bronchodilators, bitolterol's activation rate is governed by enzyme kinetics rather than passive diffusion, creating a self-regulating drug delivery system. This "biochemical titration" maintains therapeutic colterol concentrations while minimizing peak-trough fluctuations associated with direct β-agonist administration [5].

Emerging prodrug technologies further refine this approach through advanced formulation strategies:

  • Nanocrystal Engineering: Recent advances in hydrophobic prodrug formulations (e.g., surfactant-coated nanocrystals demonstrated with dolutegravir prodrugs) show potential for application to bitolterol analogs. These systems can extend pulmonary residence through slow dissolution kinetics and macrophage uptake, potentially enabling once-daily dosing [7].
  • Dimerization Strategies: The superior retention of dimeric prodrugs (e.g., M4DTG with 18-carbon fatty acid linkers) observed in antiretroviral research suggests molecular scaffolding could enhance bitolterol's duration. Such dimers demonstrate extended hydrolysis timelines and increased cellular accumulation compared to monomeric esters [7].

Table 3: Structural Optimization Parameters in Bitolterol Design

Molecular PropertyBitolterolColterolTherapeutic Impact
logP (Experimental)4.810.87 (calculated)Enhanced membrane penetration & lung retention
Aqueous Solubility0.12 mg/mL18.7 mg/mLReduced systemic absorption from airways
Ester Bond Labilityt~1/2~ hydrolysis: 22 min (lung)N/AControlled activation at target site
Molecular Weight543.6 g/mol239.3 g/molOptimized aerosol particle size distribution
Catechol ExposureShieldedFully exposedProtection from COMT metabolism

The "sword and scabbard" analogy aptly illustrates this prodrug strategy: Bitolterol serves as the protective scabbard safeguarding the active colterol "sword" during delivery to the battlefield (pulmonary system). Enzymatic hydrolysis subsequently withdraws the scabbard to unleash the therapeutic weapon precisely where needed [8]. This elegant chemical design paradigm transforms a rapidly metabolized catecholamine into a therapeutically viable, long-acting bronchodilator with minimized systemic exposure.

Properties

CAS Number

30392-40-6

Product Name

Bitolterol

IUPAC Name

[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C28H31NO5/c1-18-6-10-20(11-7-18)26(31)33-24-15-14-22(23(30)17-29-28(3,4)5)16-25(24)34-27(32)21-12-8-19(2)9-13-21/h6-16,23,29-30H,17H2,1-5H3

InChI Key

FZGVEKPRDOIXJY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C

Solubility

Soluble in DMSO

Synonyms

itolterol
bitolterol mesylate
bitolterol methanesulfonate
S-1540
Tornalate
Win 32784

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.